Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate
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Overview
Description
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo[4,3-c][1,2,4]triazine core, makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions vary depending on the type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate can be compared with other similar compounds, such as:
Imidazoles: These compounds share a similar imidazole ring structure but differ in their substituents and biological activities.
Triazoles: These compounds contain a triazole ring and are known for their diverse biological activities.
The uniqueness of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H20N6O3 |
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Molecular Weight |
332.36 g/mol |
IUPAC Name |
ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C15H20N6O3/c1-2-24-15(23)11-13-20-19-10(12(16)21(13)8-17-11)14(22)18-9-6-4-3-5-7-9/h8-9H,2-7,16H2,1H3,(H,18,22) |
InChI Key |
CRKFZZZVAQQVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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